molecular formula C36H30F2N2O13 B10827361 {[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid CAS No. 273221-59-3

{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid

Cat. No.: B10827361
CAS No.: 273221-59-3
M. Wt: 736.6 g/mol
InChI Key: OUVXYXNWSVIOSJ-UHFFFAOYSA-N
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Description

Fluo-4 is a xanthene dye. It has a role as a fluorochrome.

Biological Activity

The compound identified as {2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenylamino}acetic acid , commonly referred to as Fluo-5F, is a synthetic derivative known for its potential biological activities. Its complex structure suggests multiple functional groups that may contribute to its interactions within biological systems.

Chemical Structure and Properties

Fluo-5F is characterized by the following structural features:

  • Molecular Formula : C35H27F3N2O13
  • Molecular Weight : 738.58 g/mol
  • Functional Groups : Includes carboxymethyl groups, phenolic structures, and a xanthene core which is significant for its fluorescence properties.

Biological Activity Overview

Fluo-5F has been investigated primarily for its role as a fluorescent indicator in biological assays. Its ability to bind calcium ions makes it particularly useful in studying cellular processes involving calcium signaling.

The compound operates through the following mechanisms:

  • Calcium Binding : Fluo-5F exhibits a high affinity for calcium ions, which leads to an increase in fluorescence upon binding. This property is utilized in various cellular assays to monitor intracellular calcium levels.
  • Cellular Uptake : The compound is designed to permeate cell membranes effectively, allowing for real-time monitoring of calcium dynamics within living cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Calcium IndicatorFluorescent response to calcium bindingPubChem
Cytotoxicity AssessmentEvaluated in various cancer cell linesPMC3824678
Antimicrobial PropertiesAssessed against bacterial strainsScience.gov
Inhibition of Enzymatic ActivityPotential inhibition of key metabolic enzymesChemical Watch

Case Study: Calcium Signaling in Neurons

A notable study explored the use of Fluo-5F in monitoring calcium influx in neuronal cells. The results indicated that Fluo-5F could effectively track changes in intracellular calcium levels during synaptic activity, providing insights into neuronal excitability and signaling pathways.

  • Experimental Setup : Neuronal cultures were loaded with Fluo-5F and subjected to stimulation.
  • Results : Enhanced fluorescence correlated with increased calcium concentrations, confirming the compound's utility as a reliable indicator.

Properties

CAS No.

273221-59-3

Molecular Formula

C36H30F2N2O13

Molecular Weight

736.6 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

InChI

InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)

InChI Key

OUVXYXNWSVIOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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